

Spectroscopic comparison of Ethylene glycol dibutyl ether and its structural isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylene glycol dibutyl ether

Cat. No.: B091498

[Get Quote](#)

A Spectroscopic Showdown: Ethylene Glycol Dibutyl Ether and Its Structural Isomers

In the realm of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of **ethylene glycol dibutyl ether** (1,2-dibutoxyethane) and its key structural isomers. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers, scientists, and drug development professionals can gain valuable insights into the structural nuances that differentiate these compounds.

Ethylene glycol dibutyl ether, with the molecular formula $C_{10}H_{22}O_2$, serves as a versatile solvent and intermediate in various chemical processes. Its structural isomers, which include variations in the butyl group's branching (isobutyl, sec-butyl, and tert-butyl) and the position of the ether linkages, present a fascinating case study in spectroscopic differentiation.

Spectroscopic Data Comparison

The following tables summarize the key experimental and predicted spectroscopic data for **ethylene glycol dibutyl ether** and its selected structural isomers. This data facilitates a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Compound Name	Structure	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Ethylene Glycol Dibutyl Ether (1,2-Dibutoxyethane)	n-Bu-O-CH ₂ -CH ₂ -O-n-Bu	~1118 (strong)	~2870-2960
1,1-Dibutoxyethane	(n-Bu-O) ₂ -CH-CH ₃	~1070-1150 (predicted)	~2870-2960
Ethylene Glycol Di-isobutyl Ether	i-Bu-O-CH ₂ -CH ₂ -O-i-Bu	~1120 (predicted)	~2870-2960
Ethylene Glycol Di-sec-butyl Ether	s-Bu-O-CH ₂ -CH ₂ -O-s-Bu	~1115 (predicted)	~2870-2960
Ethylene Glycol Di-tert-butyl Ether	t-Bu-O-CH ₂ -CH ₂ -O-t-Bu	~1100 (predicted)	~2870-2960

Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

Compound Name	-O-CH- (quartet/triplet)	-O-CH ₂ - (singlet/multiplet)	-CH ₂ - (multiplet)	-CH ₃ (triplet/doublet/singlet)
Ethylene Glycol Dibutyl Ether (1,2-Dibutoxyethane)	3.45 (t)	3.55 (s)	1.55 (m), 1.38 (m)	0.92 (t)
1,1-Dibutoxyethane	4.6 (q)	3.4-3.6 (m)	1.55 (m), 1.38 (m)	0.92 (t), 1.2 (d)
Ethylene Glycol Di-isobutyl Ether	-	3.55 (s)	1.88 (m)	0.90 (d)
Ethylene Glycol Di-sec-butyl Ether	3.3 (m)	3.55 (s)	1.45 (m)	0.90 (t), 1.15 (d)
Ethylene Glycol Di-tert-butyl Ether	-	3.6 (s)	-	1.2 (s)

Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)| Compound Name | C-O (primary/secondary/tertiary) | -O-CH₂-CH₂-O- | Alk

- To cite this document: BenchChem. [Spectroscopic comparison of Ethylene glycol dibutyl ether and its structural isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091498#spectroscopic-comparison-of-ethylene-glycol-dibutyl-ether-and-its-structural-isomers\]](https://www.benchchem.com/product/b091498#spectroscopic-comparison-of-ethylene-glycol-dibutyl-ether-and-its-structural-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com